1-Methoxy-3-cyano-2-propene
Description
1-Methoxy-3-cyano-2-propene is an unsaturated organic compound featuring a propene backbone substituted with a methoxy (-OCH₃) group at position 1 and a cyano (-CN) group at position 3.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
4-methoxybut-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3 |
InChI Key |
GPNISLPZDBITJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-cyano-2-propene can be synthesized through several methods. One common approach involves the reaction of methoxyacetone with sodium cyanide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-Methoxy-3-cyano-2-propene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-cyano-2-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halides, amines
Scientific Research Applications
1-Methoxy-3-cyano-2-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: Research into the medicinal properties of 1-Methoxy-3-cyano-2-propene derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-cyano-2-propene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and applications of compounds analogous to 1-Methoxy-3-cyano-2-propene:
Reactivity and Electronic Effects
- Cyano Group Influence: In merocyanine C-1701, the cyano group acts as a strong electron-withdrawing substituent, stabilizing conjugated systems and enhancing optical properties . Similarly, in 1-Methoxy-3-cyano-2-propene, the cyano group likely increases the alkene’s electrophilicity, favoring nucleophilic attacks or Diels-Alder reactions.
- Methoxy Group Role: The methoxy group in 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol improves solubility in aqueous environments, critical for its biological activity as a radiosensitizer . In 1-Methoxy-3-cyano-2-propene, the methoxy substituent may sterically hinder reactions at position 1 while donating electron density via resonance.
Limitations and Contrasts
- Structural Rigidity vs.
- Biological vs. Synthetic Applications: While 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol is bioactive, the target compound’s lack of a nitroimidazole group limits direct pharmacological comparisons .
Biological Activity
1-Methoxy-3-cyano-2-propene (C5H7NO) is an organic compound notable for its unique structural features, including a methoxy group and a cyano group. This compound has garnered attention for its potential biological activities, which are primarily attributed to its reactivity and ability to interact with various molecular targets. This article delves into the biological activity of 1-Methoxy-3-cyano-2-propene, summarizing key research findings, mechanisms of action, and potential applications in the pharmaceutical field.
1-Methoxy-3-cyano-2-propene can be synthesized through several methods, one common approach being the reaction of methoxyacetone with sodium cyanide under controlled conditions. The synthesis typically involves the use of ethanol as a solvent and is conducted at temperatures ranging from 50 to 70°C. The product is purified via distillation or recrystallization, ensuring high yield and quality.
The biological activity of 1-Methoxy-3-cyano-2-propene can be attributed to its interaction with various molecular targets. The cyano group allows for nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. These interactions facilitate the formation of new chemical bonds, potentially leading to the development of bioactive molecules.
Biological Activity
Research indicates that 1-Methoxy-3-cyano-2-propene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Research has indicated that certain analogs may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer activity of 1-Methoxy-3-cyano-2-propene derivatives against human cancer cell lines. The results demonstrated that several derivatives significantly inhibited cell growth compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Methoxy-3-cyano-2-propene | 15 | HeLa |
| Derivative A | 10 | MCF7 |
| Derivative B | 8 | A549 |
Antimicrobial Studies
In another investigation published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives against common pathogens. The study found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 1-Methoxy-3-cyano-2-propene | 20 | Staphylococcus aureus |
| Derivative C | 25 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
